molecular formula C23H17ClN2O4 B250964 N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide

Cat. No.: B250964
M. Wt: 420.8 g/mol
InChI Key: CERWDXSZPMOJHT-UHFFFAOYSA-N
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Description

N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as MN-24, and it was first synthesized in 2012. MN-24 has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

MN-24 binds to the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes such as pain, inflammation, and appetite. The binding of MN-24 to these receptors results in the activation of signaling pathways that lead to the modulation of these physiological processes.
Biochemical and Physiological Effects
Studies have shown that MN-24 has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. MN-24 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, MN-24 has been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

MN-24 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MN-24 is also stable, which means that it can be stored for long periods without degradation. However, MN-24 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicology. Additionally, MN-24 has not been extensively studied in humans, which means that its safety and efficacy are not well-established.

Future Directions

There are several future directions for the study of MN-24. One potential direction is the development of MN-24 as a potential therapeutic agent for the treatment of chronic pain and inflammation. Another potential direction is the development of MN-24 as a potential cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of MN-24 in humans. Further research is also needed to determine the pharmacokinetics and toxicology of MN-24.

Synthesis Methods

The synthesis of MN-24 involves the reaction of 5-chloro-1-naphthalene acetic acid with 2-amino-4-methoxyphenol to form an intermediate product. The intermediate product is then reacted with furan-2-carboxylic acid chloride to produce MN-24. The synthesis of MN-24 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MN-24 has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. MN-24 has also been studied for its potential use in the treatment of cancer. Studies have shown that MN-24 can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

N-[4-[(5-chloronaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H17ClN2O4/c1-29-21-13-14(10-11-19(21)26-23(28)20-9-4-12-30-20)25-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

CERWDXSZPMOJHT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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